Exarafenib hydrochloride
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Overview
Description
Exarafenib hydrochloride: is a highly selective pan-RAF inhibitor designed to target RAF-dependent cancers. It is a small molecule with the chemical formula C26H35ClF3N5O3 and is known for its potential in treating cancers driven by BRAF and NRAS mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of exarafenib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Exarafenib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are carefully controlled to ensure the formation of the desired products .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, exarafenib hydrochloride is used as a model compound to study the behavior of pan-RAF inhibitors and their interactions with other molecules .
Biology: : In biological research, this compound is used to investigate the molecular mechanisms of RAF-dependent cancers and to develop new therapeutic strategies .
Medicine: : In medicine, this compound is being evaluated in clinical trials for its efficacy in treating cancers with BRAF and NRAS mutations. It has shown promise in preclinical models and early-phase clinical trials .
Industry: : In the pharmaceutical industry, this compound is being developed as a potential treatment for various cancers, with ongoing research to optimize its formulation and delivery .
Mechanism of Action
Exarafenib hydrochloride exerts its effects by selectively inhibiting RAF kinases, which are involved in the MAPK signaling pathway. This inhibition leads to the suppression of cell proliferation and tumor growth in cancers driven by BRAF and NRAS mutations . The compound’s high selectivity for RAF kinases minimizes off-target effects and enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to exarafenib hydrochloride include other pan-RAF inhibitors such as vemurafenib and dabrafenib .
Uniqueness: : this compound is unique due to its high selectivity and potency against a broad range of BRAF and NRAS mutations. It has shown superior kinome selectivity and minimal off-target activity compared to other pan-RAF inhibitors .
Properties
Molecular Formula |
C26H35ClF3N5O3 |
---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
(3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H34F3N5O3.ClH/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33;/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36);1H/t18-,19+;/m1./s1 |
InChI Key |
DTAKPQLNXDAFGP-VOMIJIAVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC[C@H](C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)N[C@H](C)CO.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO.Cl |
Origin of Product |
United States |
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